4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline
Overview
Description
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Synthesis Analysis
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This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Novel Dye Intermediate and Pharmaceuticals
4-Fluoro-3-nitroaniline, a compound closely related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, has been identified as a significant novel dye intermediate in the United States, with potential applications extending to pharmaceuticals, insecticides, and more dyes. The article briefly reviews the preparations of various N-substituted derivatives of this compound, highlighting its versatility and importance in different chemical sectors (Bil, 2007).
Fluorescent Probes for Biological Applications
Research on fluorescent probes has shown that derivatives of nitroaniline, such as those related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, can be designed for high selectivity and resistance to biological reductants. These probes are suitable for detecting specific biological entities or processes within living cells, exemplified by the development of a metal-free and reductant-resistant imaging probe for nitroxyl (HNO) in living cells, demonstrating the compound's utility in biological imaging and diagnostics (Kawai et al., 2013).
Photophysical Studies and Fluorophores
In the field of materials science, studies on thiazole-based fluorophores containing nitro groups have revealed the influence of regioisomerism on photophysical properties. Despite expectations, nitro groups in these studies did not quench fluorescence but instead contributed to high quantum yields, indicating the potential of nitroaniline derivatives for developing new dyes and fluorophores with specific optical properties (Habenicht et al., 2015).
Nucleoside Transport Inhibition
Derivatives of 4-nitrobenzylthioinosine have been explored for their ability to inhibit nucleoside transport proteins, which are crucial for cellular nucleoside uptake and have implications in medical therapy and research. By modifying the ribose moiety with substituted benzyl groups, researchers aimed to decrease the compound's polarity, enhancing its potential for oral absorption and CNS penetration. This modification approach indicates the relevance of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline derivatives in pharmaceutical development (Tromp et al., 2004).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions for handling the compound.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications in fields like medicine or materials science.
properties
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHIYXSNFCIUNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline |
Synthesis routes and methods
Procedure details
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